molecular formula C12H14O3 B13317792 2-(2,3-Dihydro-1-benzofuran-7-yl)-2-methylpropanoic acid

2-(2,3-Dihydro-1-benzofuran-7-yl)-2-methylpropanoic acid

Cat. No.: B13317792
M. Wt: 206.24 g/mol
InChI Key: NQHNLQIERCYYLH-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1-benzofuran-7-yl)-2-methylpropanoic acid is an organic compound belonging to the benzofuran family Benzofurans are characterized by a benzene ring fused to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1-benzofuran-7-yl)-2-methylpropanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzofuran derivative with a suitable alkylating agent, followed by oxidation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1-benzofuran-7-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4) are employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

2-(2,3-Dihydro-1-benzofuran-7-yl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-7-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Dihydro-1-benzofuran-7-yl)acetic acid
  • 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methylamine

Uniqueness

2-(2,3-Dihydro-1-benzofuran-7-yl)-2-methylpropanoic acid is unique due to its specific structural features, such as the presence of a methyl group on the propanoic acid chain. This structural variation can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-7-yl)-2-methylpropanoic acid

InChI

InChI=1S/C12H14O3/c1-12(2,11(13)14)9-5-3-4-8-6-7-15-10(8)9/h3-5H,6-7H2,1-2H3,(H,13,14)

InChI Key

NQHNLQIERCYYLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC2=C1OCC2)C(=O)O

Origin of Product

United States

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